N,N-Dimethyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide

Description

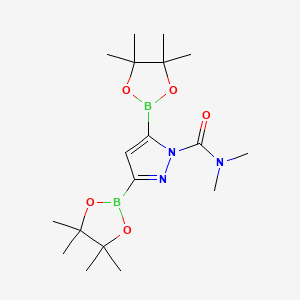

N,N-Dimethyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide (CAS 942070-90-8) is a pyrazole-based compound featuring two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups at the 3- and 5-positions of the pyrazole ring, along with an N,N-dimethylcarboxamide substituent at the 1-position . Its molecular formula is C₁₈H₃₁B₂N₃O₅, with a molecular weight of 391.1 g/mol. The compound’s bifunctional boronate groups make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems in pharmaceuticals and materials science . The N,N-dimethylcarboxamide group enhances solubility in polar solvents while modulating electronic effects on the pyrazole core .

Properties

CAS No. |

942070-90-8 |

|---|---|

Molecular Formula |

C18H31B2N3O5 |

Molecular Weight |

391.1 g/mol |

IUPAC Name |

N,N-dimethyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide |

InChI |

InChI=1S/C18H31B2N3O5/c1-15(2)16(3,4)26-19(25-15)12-11-13(23(21-12)14(24)22(9)10)20-27-17(5,6)18(7,8)28-20/h11H,1-10H3 |

InChI Key |

OZBIOIOXNFXEQH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C(=O)N(C)C)B3OC(C(O3)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Dioxaborolane Groups: The dioxaborolane groups are introduced via a borylation reaction, where the pyrazole ring is treated with a boronic acid or boronate ester in the presence of a palladium catalyst.

N,N-Dimethylation: The final step involves the dimethylation of the pyrazole ring, which can be achieved using dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boron centers, leading to the formation of boronic acids.

Reduction: Reduction reactions can convert the dioxaborolane groups back to boronic acids or boranes.

Substitution: The dioxaborolane groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds or organometallic reagents.

Major Products Formed:

Oxidation: Boronic acids.

Reduction: Boranes or boronic acids.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N,N-Dimethyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide has numerous applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The compound exerts its effects primarily through its boron-containing groups. In Suzuki-Miyaura cross-coupling reactions, the dioxaborolane groups facilitate the formation of carbon-carbon bonds by acting as boron donors. The mechanism involves the formation of a palladium-boron complex, which undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole-Based Boronate Derivatives

Key Observations :

- The target compound is unique in its symmetrical bis-boronate substitution, enabling dual cross-coupling reactivity, unlike mono-boronated analogs (e.g., ).

- The N,N-dimethylcarboxamide group distinguishes it from diethyl () or Boc-protected () derivatives, influencing solubility and steric effects.

- Tripodal ligands (e.g., ) lack boronate groups but share pyrazole cores, highlighting divergent applications (coordination chemistry vs. cross-coupling).

Key Observations :

- The target compound’s synthesis likely employs boronation strategies (e.g., iridium-catalyzed C-H borylation or Suzuki coupling ), whereas mono-boronated analogs (e.g., ) use amidation of pre-boronated intermediates .

- Tripodal ligands () prioritize amine condensation over boronation, reflecting their design for metal coordination.

Key Observations :

- The target compound’s bis-boronate structure allows sequential cross-couplings, enabling synthesis of extended π-systems, unlike mono-boronated derivatives .

- N,N-dimethylcarboxamide reduces hydrogen-bonding capacity compared to diethyl or Boc analogs (), favoring solubility in organic media .

- Tripodal ligands () exhibit negligible cross-coupling utility but excel in metal-ion chelation.

Stability and Challenges

Biological Activity

N,N-Dimethyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide (CAS No. 942070-90-8) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with two dioxaborolane groups attached to a pyrazole core. Its molecular formula is , and it has a molar mass of approximately 396.25 g/mol. The presence of the dioxaborolane moieties contributes to its unique chemical behavior and potential biological interactions.

Synthesis

This compound can be synthesized through various methods involving palladium-catalyzed reactions. These methods typically utilize starting materials such as phenoxy-propanamines and dioxaborolane derivatives to achieve the desired structure .

1. Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance:

- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. It was found to inhibit cell proliferation with an IC50 value in the low micromolar range .

- Mechanism of action involves the inhibition of specific kinase pathways that are crucial for cancer cell survival and proliferation.

2. PI3K Inhibition

The compound has shown promise as a phosphoinositide 3-kinase (PI3K) inhibitor:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| N,N-Dimethyl-Pyrazole | 0.47 | High against PI3Kδ |

| Other Analogues | Varies | Lower selectivity |

This inhibition is significant as PI3K pathways are often dysregulated in cancers .

3. Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects:

- Studies suggest that it may modulate neurotransmitter systems and protect neuronal cells from apoptosis .

- The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : In a recent study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability .

- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound can significantly reduce neuronal loss in models of ischemic stroke .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling

-

Catalysts : Palladium complexes such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride (PEPPSI) or dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl₂) are commonly used .

-

Conditions : Reactions are conducted in solvents like 1,4-dioxane or 1,2-dimethoxyethane (DME) under inert atmospheres (e.g., argon) at elevated temperatures (60–150°C) .

-

Yields : Varied yields (60–80%) are reported, depending on the catalyst and reaction time .

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency:

-

Example : A reaction using Pd(dppf)Cl₂ in a DME/water mixture at 120°C for 15 minutes achieved a 65% yield under microwave conditions .

Reaction Mechanisms

The compound’s reactivity stems from its dioxaborolane groups , which act as electrophiles in cross-coupling reactions. The boron atoms coordinate with palladium catalysts, facilitating bond formation.

Cross-Coupling Pathway

-

Oxidative Addition : Palladium(0) undergoes oxidative addition with the boronic ester.

-

Transmetallation : The boron group transfers to the palladium center.

-

Reductive Elimination : Formation of the C-C bond releases the product.

Other Reactions and Functionalization

The compound’s pyrazole and dioxaborolane moieties enable further functionalization:

-

Electrophilic Substitution : The pyrazole ring undergoes electrophilic attack at positions 3 and 5.

-

Nucleophilic Substitution : Boron groups react with nucleophiles (e.g., amines, alcohols) to form new bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.